molecular formula C25H28N2O4S B2682512 ethyl (2Z)-2-{[3-(pentyloxy)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865174-74-9

ethyl (2Z)-2-{[3-(pentyloxy)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2682512
CAS No.: 865174-74-9
M. Wt: 452.57
InChI Key: KOBYNILYIUPKKM-QPLCGJKRSA-N
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Description

Ethyl (2Z)-2-{[3-(pentyloxy)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[3-(pentyloxy)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-(pentyloxy)benzoyl chloride.

    Formation of the Imino Group: The imino group can be formed by the reaction of the benzoyl derivative with an appropriate amine.

    Esterification: The carboxylate group can be introduced through esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The benzoyl and pentyloxy groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Ethyl (2Z)-2-{[3-(pentyloxy)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[3-(pentyloxy)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with known biological activities.

    Benzothiazole-2-carboxylic acid: Another benzothiazole derivative with potential therapeutic applications.

Uniqueness

Ethyl (2Z)-2-{[3-(pentyloxy)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

ethyl 2-(3-pentoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-4-7-8-15-31-20-11-9-10-18(16-20)23(28)26-25-27(14-5-2)21-13-12-19(17-22(21)32-25)24(29)30-6-3/h5,9-13,16-17H,2,4,6-8,14-15H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBYNILYIUPKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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